4-benzyl-N-phenylphthalazin-1-amine
Overview
Description
4-benzyl-N-phenylphthalazin-1-amine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, along with benzyl and phenyl substituents.
Preparation Methods
The synthesis of 4-benzyl-N-phenylphthalazin-1-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-benzyl-1-chlorophthalazine with aniline under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
4-benzyl-N-phenylphthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-benzyl-N-phenylphthalazin-1-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various phthalazine derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacterial strains.
Mechanism of Action
The mechanism of action of 4-benzyl-N-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as BRD4. By binding to these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-benzyl-N-phenylphthalazin-1-amine can be compared with other similar compounds, such as:
Azelastine: An antihistamine used in the treatment of allergic rhinitis.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
These compounds share the phthalazine core structure but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
4-benzyl-N-phenylphthalazin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(24-23-20)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJINLRUQYIBAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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